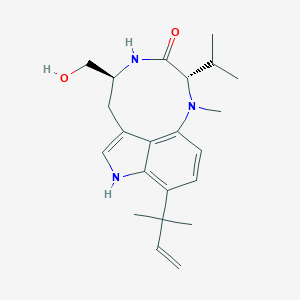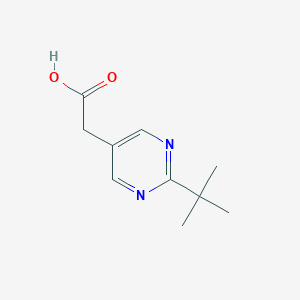
(2-tert-Butylpyrimidin-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-tert-Butylpyrimidin-5-yl)acetic acid, also known as TBPYAA, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields.
Mecanismo De Acción
The mechanism of action of (2-tert-Butylpyrimidin-5-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell division and growth. (2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which can lead to the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
(2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to have both biochemical and physiological effects. Biochemically, (2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to inhibit the activity of thymidylate synthase, which can lead to the inhibition of cancer cell growth. Physiologically, (2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to have antitumor activity and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2-tert-Butylpyrimidin-5-yl)acetic acid is its high yield and good purity, which makes it suitable for use in various lab experiments. One limitation of (2-tert-Butylpyrimidin-5-yl)acetic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (2-tert-Butylpyrimidin-5-yl)acetic acid. One direction is the development of new materials and catalysts using (2-tert-Butylpyrimidin-5-yl)acetic acid as a ligand for metal ions. Another direction is the further study of (2-tert-Butylpyrimidin-5-yl)acetic acid's antitumor activity and its potential use in cancer treatment. Additionally, the mechanism of action of (2-tert-Butylpyrimidin-5-yl)acetic acid needs to be further elucidated to fully understand its potential applications.
Métodos De Síntesis
(2-tert-Butylpyrimidin-5-yl)acetic acid can be synthesized through a multistep process involving the reaction of tert-butylacetic acid with 2-amino-4,6-dimethylpyrimidine. The resulting product is then subjected to various purification techniques to obtain the final (2-tert-Butylpyrimidin-5-yl)acetic acid compound. This synthesis method has been optimized and improved over time, resulting in a high yield of (2-tert-Butylpyrimidin-5-yl)acetic acid with good purity.
Aplicaciones Científicas De Investigación
(2-tert-Butylpyrimidin-5-yl)acetic acid has been studied extensively for its potential application in various fields such as drug discovery, material science, and catalysis. In drug discovery, (2-tert-Butylpyrimidin-5-yl)acetic acid has been shown to have antitumor activity and can inhibit the growth of cancer cells. (2-tert-Butylpyrimidin-5-yl)acetic acid has also been studied for its ability to act as a ligand for metal ions, which can be used in the development of new materials and catalysts.
Propiedades
Número CAS |
122936-54-3 |
|---|---|
Nombre del producto |
(2-tert-Butylpyrimidin-5-yl)acetic acid |
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-(2-tert-butylpyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)9-11-5-7(6-12-9)4-8(13)14/h5-6H,4H2,1-3H3,(H,13,14) |
Clave InChI |
OZQAMCDSVSENHJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=N1)CC(=O)O |
SMILES canónico |
CC(C)(C)C1=NC=C(C=N1)CC(=O)O |
Sinónimos |
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



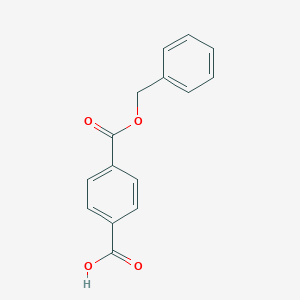
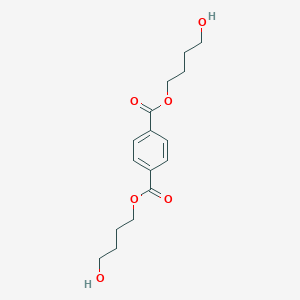
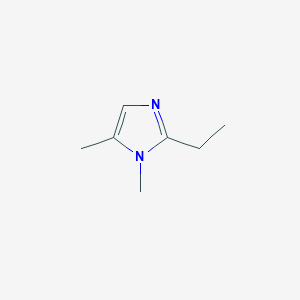
![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)
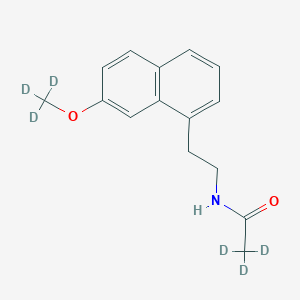
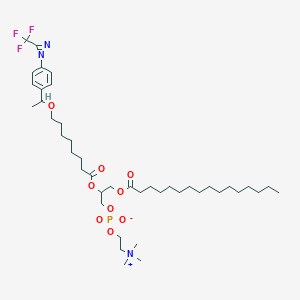
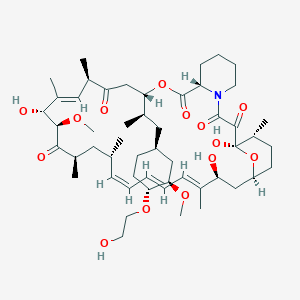
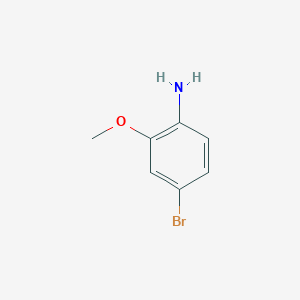
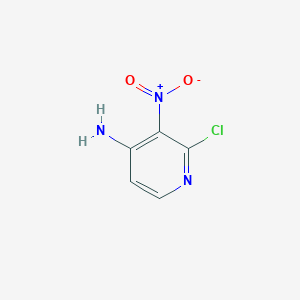

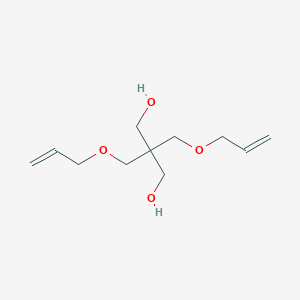
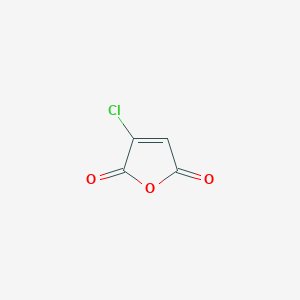
![1-[4-Fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B48874.png)
